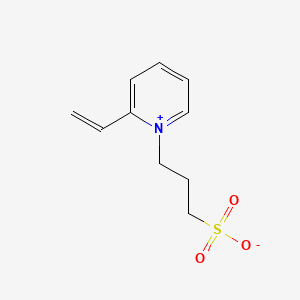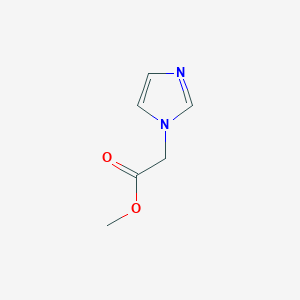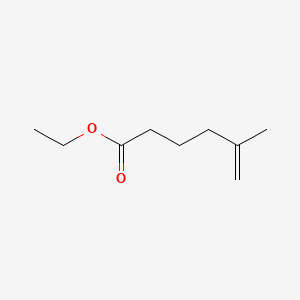
2-Chloroethyl trityl ether
Übersicht
Beschreibung
2-Chloroethyl trityl ether is an organic compound with the molecular formula C21H19ClO . It is a mono-constituent substance . The main substance identifiers, substance classification, ongoing regulatory activities, main uses of the substance, and which registrants manufacture and/or import the substance are summarized in a single page .
Synthesis Analysis
The synthesis of trityl radicals, which include 2-Chloroethyl trityl ether, has been a focus of key achievements in the development of synthetic approaches . The Williamson synthesis of ethers is one method that could potentially be used for the synthesis of 2-Chloroethyl trityl ether .Molecular Structure Analysis
The molecular structure of 2-Chloroethyl trityl ether is based on InChI annotation from IUCLID reference substances database and stored in the ECHA database . The molecular formula is C21H19ClO .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroethyl trityl ether are summarized from all registered dossiers in ECHA’s databases for the substance .Wissenschaftliche Forschungsanwendungen
Treatability and Toxicity in Wastewater
Research focused on the treatability and toxicity of bis(2-chloroethyl)ether in wastewater treatment systems. The study aimed to determine the ability of a chemical manufacturer's wastewater treatment system to degrade this compound and assess the biological systems' toxicity response. It noted the occasional presence of bis(2-chloroethyl)ether in low concentrations in wastewater, highlighting its environmental impact and the need for effective degradation methods (Ramey & Davis, 1989).
Toxicity Assessment in Environmental and Biological Contexts
The chemical oxidation of bis(2-chloroethyl) ether in the Fenton process was studied for kinetics, pathways, and toxicity assessment. This research highlighted the compound's strong toxicity and the necessity to understand its degradation pathways and the toxicity of its intermediates. The study's findings indicate the compound's harmful environmental effects and underscore the importance of developing effective degradation methods (Shi et al., 2017).
Polymerization and Chemical Synthesis Applications
The interaction of triphenylmethyl salts with vinyl ethers, including 2-chloroethyl vinyl ethers, was investigated for polymerization. The study focused on the initiation processes for polymerization and the stability of the resulting compounds, highlighting the compound's potential applications in material science and polymer chemistry (Velichkova, Doicheva, & Panayotov, 1987).
Synthesis of Trityl Ethers and Chemical Properties
The synthesis and properties of trityl ethers, including those derived from compounds like 2-chloroethyl trityl ether, were described. The chapter discussed methods for preparing trityl ethers, their purification processes, solubility characteristics, and the qualitative and quantitative analysis of trityl compounds. This information is crucial for understanding the fundamental chemical properties and potential applications of trityl ethers in various chemical reactions and processes (Helferich, 1948).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-chloroethoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWFBBWOXLVTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924521 | |
| Record name | 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl trityl ether | |
CAS RN |
1235-23-0 | |
| Record name | 1,1′,1′′-[(2-Chloroethoxy)methylidyne]tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 9178 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)










